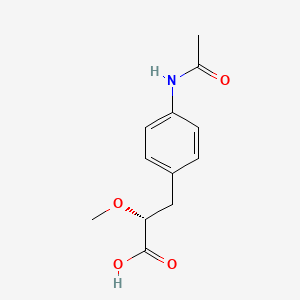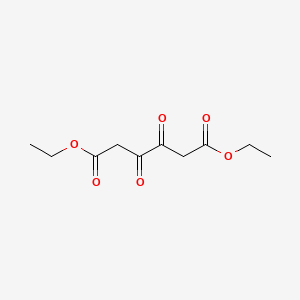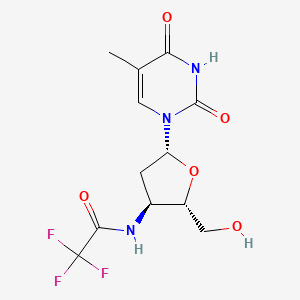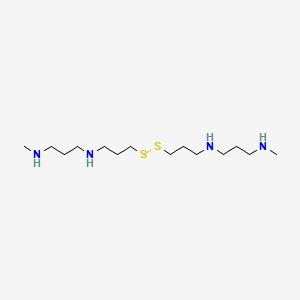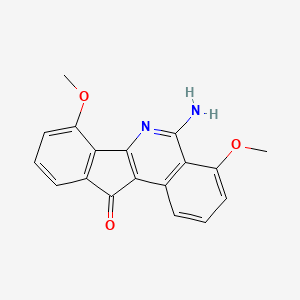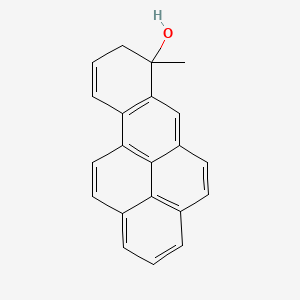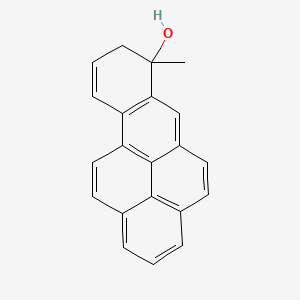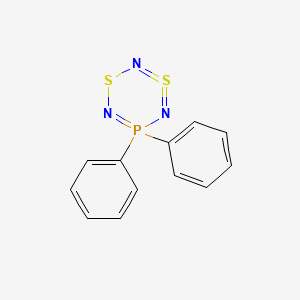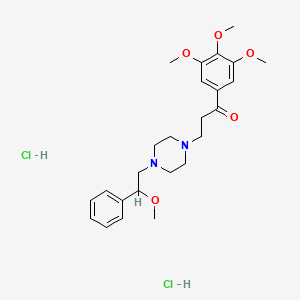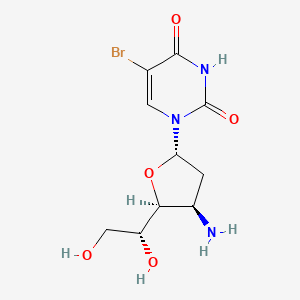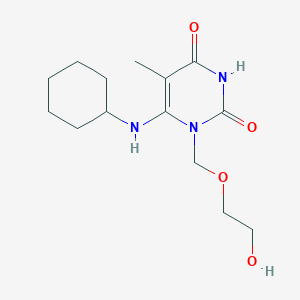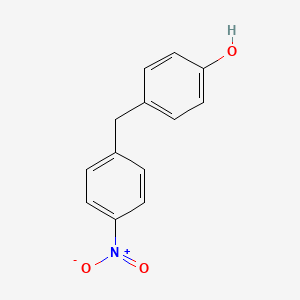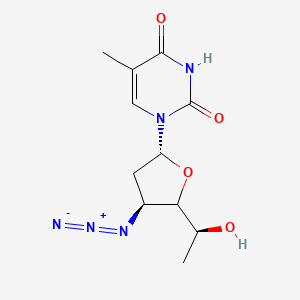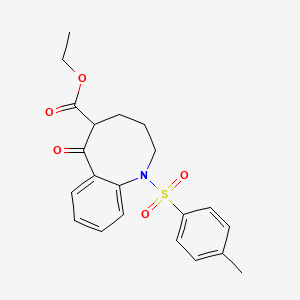
Ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 163851 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Analyse Des Réactions Chimiques
NSC 163851 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
NSC 163851 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, NSC 163851 could be investigated for its therapeutic potential in treating certain diseases. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of NSC 163851 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NSC 163851 is used.
Comparaison Avec Des Composés Similaires
NSC 163851 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar functional groups. By comparing NSC 163851 with these compounds, researchers can better understand its distinct properties and potential advantages in various applications.
Conclusion
NSC 163851 is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its preparation methods, chemical reactions, and mechanisms of action will continue to uncover new insights and applications for this intriguing compound.
Propriétés
Numéro CAS |
36064-31-0 |
|---|---|
Formule moléculaire |
C21H23NO5S |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
ethyl 1-(4-methylphenyl)sulfonyl-6-oxo-2,3,4,5-tetrahydro-1-benzazocine-5-carboxylate |
InChI |
InChI=1S/C21H23NO5S/c1-3-27-21(24)18-8-6-14-22(19-9-5-4-7-17(19)20(18)23)28(25,26)16-12-10-15(2)11-13-16/h4-5,7,9-13,18H,3,6,8,14H2,1-2H3 |
Clé InChI |
YPXJHDNPOFXQLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


